Luteone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties

Luteone exhibits antioxidant and anti-inflammatory properties, which are believed to contribute to its potential health benefits. Studies have shown that luteone can scavenge free radicals, which are harmful molecules that can damage cells, and reduce inflammation in various cell types [, ]. These properties suggest that luteone might be beneficial in preventing or managing conditions associated with oxidative stress and chronic inflammation.

Bone Health

Some studies suggest that luteone might play a role in bone health. Research in animals indicates that luteone supplementation may help prevent bone loss and improve bone mineral density []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Cognitive Function

Luteone, along with other isoflavones, has been investigated for its potential effects on cognitive function. Some studies suggest that luteone may improve memory and learning, particularly in older adults []. However, the evidence is currently inconclusive, and more research is needed to determine the effectiveness of luteone for cognitive enhancement.

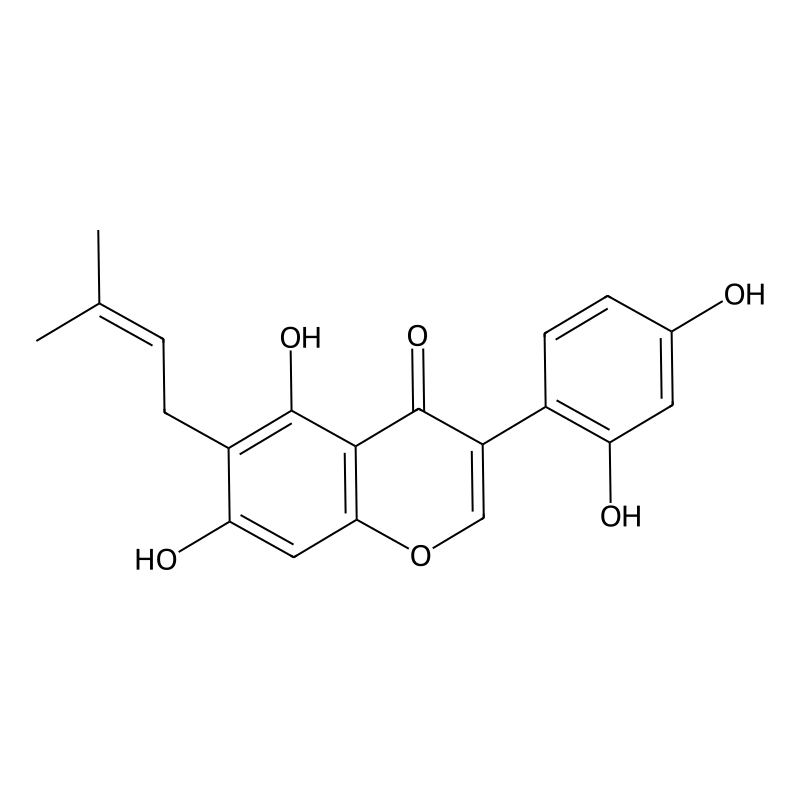

Luteone is a prenylated isoflavone, a subclass of flavonoids characterized by the presence of a prenyl group in their structure. Specifically, luteone is identified as a 7-hydroxyisoflavone, further substituted with hydroxy groups at positions 5, 2', and 4' on the aromatic ring. This compound is primarily found in the pods of Laburnum anagyroides and has garnered attention for its potential health benefits and biological activities .

Luteone undergoes various chemical transformations, particularly oxidation and methylation. For example, selenium dioxide can selectively oxidize luteone to yield different metabolites . Additionally, partial methylation of luteone can produce derivatives such as luteone trimethyl ether, which can further undergo acid cyclization to form α-isoluteone trimethyl ether . These reactions highlight the compound's versatility in synthetic organic chemistry.

Luteone exhibits a range of biological activities, notably antifungal properties. Studies have demonstrated that luteone can act as a pre-infectional antifungal agent, potentially inhibiting fungal growth in various species . Furthermore, the compound has been shown to undergo metabolic transformations that may influence its toxicity and efficacy . Its unique structure contributes to its biological functions, making it a subject of interest in pharmacological research.

The synthesis of luteone can be achieved through several methods:

- Natural Extraction: Luteone can be extracted from natural sources such as the pods of Laburnum anagyroides.

- Chemical Synthesis: Various synthetic routes have been developed, including palladium-catalyzed coupling reactions involving 6-iodoisoflavones and alkynes to introduce prenyl groups .

- Methylation Reactions: Chemical modifications such as methylation can yield luteone derivatives with altered properties .

These methods provide valuable pathways for obtaining luteone for research and application purposes.

Luteone has potential applications in several fields:

- Pharmaceuticals: Due to its antifungal properties, luteone may be developed into therapeutic agents for treating fungal infections.

- Nutraceuticals: The compound's antioxidant properties position it as a candidate for dietary supplements aimed at promoting health.

- Cosmetics: Its biological activity may also be harnessed in cosmetic formulations for skin protection and health.

Research into the interactions of luteone with other compounds reveals its complex behavior in biological systems. Studies indicate that luteone metabolites exhibit different levels of toxicity compared to the parent compound, suggesting that metabolic pathways significantly affect its biological activity . Understanding these interactions is crucial for developing safe and effective applications.

Luteone shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Genistein | 5,7-Dihydroxyisoflavone | Known for estrogenic activity |

| Daidzein | 7-Hydroxyisoflavone | Precursor to equol |

| Biochanin A | 5,7-Dihydroxy-4'-methoxyisoflavone | Exhibits anti-inflammatory properties |

| Formononetin | 7-Hydroxy-4'-methoxyisoflavone | Potential anti-cancer effects |

Luteone's uniqueness lies in its prenylated structure, which contributes to its distinct biological activities compared to these other compounds. The presence of multiple hydroxy groups enhances its reactivity and interaction potential within biological systems.

Luteone is a naturally occurring prenylated isoflavone with the molecular formula C20H18O6 [1] [2] [3]. The compound has a molecular weight of 354.35 grams per mole, representing a moderately sized flavonoid structure [4] [5]. The exact mass of luteone has been determined to be 354.110338 daltons using high-resolution mass spectrometry [3] [8]. This molecular composition places luteone within the class of 6-prenylated isoflavanones, which are characterized by the presence of a C5-isoprenoid unit at the 6-position of the isoflavone backbone [3] [11].

The chemical abstract service registry number for luteone is 41743-56-0, which serves as its unique identifier in chemical databases [4] [5]. The compound is also known by several systematic names including 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one [2] [3] [4].

Structural Characteristics and Functional Groups

Luteone exhibits a complex molecular architecture characteristic of prenylated isoflavones [1] [25]. The compound is classified as a member of the 7-hydroxyisoflavones that contains 7-hydroxyisoflavone substituted by additional hydroxy groups at positions 5, 2' and 4' and a prenyl group at position 6 [1]. The structural framework consists of a chromene core with specific functional group substitutions that define its chemical properties [2] [3].

The key functional groups present in luteone include four hydroxyl groups (-OH) strategically positioned throughout the molecule [1] [29] [30]. These hydroxyl groups are located at positions 5 and 7 on the A-ring, and at positions 2' and 4' on the B-ring of the isoflavone skeleton [1] [5]. The presence of multiple hydroxyl groups contributes significantly to the compound's physicochemical properties and biological activity [29] [30].

A distinguishing feature of luteone is the presence of a prenyl side chain, specifically a 3-methylbut-2-en-1-yl group, attached at the 6-position [1] [2] [25]. This prenyl substituent consists of a five-carbon isoprene unit with a terminal double bond, providing the molecule with increased lipophilicity compared to non-prenylated isoflavones [26] [27]. The prenyl group adopts an extended conformation that influences the overall three-dimensional structure of the molecule [3] [4].

| Functional Group | Position | Chemical Formula | Structural Role |

|---|---|---|---|

| Hydroxyl groups | 5, 7, 2', 4' | -OH | Hydrogen bonding, solubility |

| Prenyl group | 6 | C5H9 | Lipophilicity, membrane interaction |

| Carbonyl group | 4 | C=O | Electron acceptor, conjugation |

| Ether linkage | 1 | C-O-C | Ring closure, stability |

Physicochemical Properties

Luteone demonstrates specific physicochemical characteristics that reflect its molecular structure and functional group composition [1] [5] [21]. The compound appears as a solid material with an off-white to light yellow coloration [5] [21]. The melting point of luteone has been determined to be 225-227°C, indicating strong intermolecular interactions due to the multiple hydroxyl groups present in the structure [1] [21].

The solubility profile of luteone reveals selective dissolution characteristics [21]. The compound exhibits solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [21]. This solubility pattern is consistent with the presence of both hydrophilic hydroxyl groups and the lipophilic prenyl substituent [21] [29].

Computational analysis has provided additional insights into the physicochemical properties of luteone [1] [8]. The compound exhibits an XLogP3-AA value of 4.2, indicating moderate lipophilicity [1]. The hydrogen bond donor count is 4, corresponding to the four hydroxyl groups, while the hydrogen bond acceptor count is 6, accounting for the oxygen atoms capable of accepting hydrogen bonds [1] [8]. The rotatable bond count is 3, reflecting the flexibility of the prenyl side chain [1] [8].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 354.35 g/mol | Computed |

| Melting Point | 225-227°C | Experimental |

| XLogP3-AA | 4.2 | Computational |

| Hydrogen Bond Donors | 4 | Structural analysis |

| Hydrogen Bond Acceptors | 6 | Structural analysis |

| Rotatable Bonds | 3 | Structural analysis |

Additional computational predictions indicate a boiling point of 635.7±55.0°C and a density of 1.424±0.06 g/cm³ [5]. The predicted pKa value is 6.87±0.20, suggesting moderate acidity of the phenolic hydroxyl groups [5]. The LogP value has been estimated at 5.080, reinforcing the compound's lipophilic nature [5].

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis of luteone has provided comprehensive data for structural elucidation and compound identification [6] [9] [17]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that are diagnostic for the isoflavone chromophore [6] [9]. The methanolic ultraviolet spectrum of luteone shows a primary absorption maximum at 265-266 nanometers [6] [9]. This absorption is attributed to the conjugated system of the isoflavone backbone and remains relatively unchanged upon addition of sodium acetate, indicating that the C-7 hydroxyl group is not chelated [6] [9].

Proton nuclear magnetic resonance spectroscopy has been instrumental in confirming the structural assignment of luteone [6] [9]. The ¹H-nuclear magnetic resonance spectrum, recorded in acetone-d6 at 100 megahertz, displays characteristic signals for all proton environments [6]. The aromatic region shows signals for H-2 at δ 8.14 ppm as a singlet, H-8 at δ 6.53 ppm as a singlet, and H-3' at δ 6.48 ppm as a doublet [6]. A distinctive signal for the C-5 hydroxyl group appears at δ 13.05 ppm as a singlet, indicating strong intramolecular hydrogen bonding [6] [9].

The prenyl side chain is clearly evident in the ¹H-nuclear magnetic resonance spectrum with characteristic signals [6] [9]. The terminal methyl groups of the prenyl unit appear as overlapping signals around δ 1.7-1.8 ppm, while the olefinic proton shows a characteristic triplet multiplicity [6] [9]. The methylene bridge connecting the prenyl group to the aromatic ring generates a distinct signal pattern that confirms the 6-prenyl substitution [6] [9].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of prenylated isoflavones [6] [9] [17]. The molecular ion peak appears at m/z 354, consistent with the molecular formula C20H18O6 [6] [9]. Characteristic fragmentation includes retro-Diels-Alder cleavage patterns generating fragments at m/z 165 and m/z 134, corresponding to A-ring and B-ring fragments respectively [6] [9]. Additional fragments at m/z 311 and m/z 299 arise from partial loss of the prenyl side chain [9].

| Spectroscopic Method | Key Data | Structural Information |

|---|---|---|

| UV-Vis | λmax 265-266 nm | Isoflavone chromophore |

| ¹H-NMR | δ 13.05 ppm (5-OH) | Intramolecular H-bonding |

| ¹H-NMR | δ 8.14 ppm (H-2) | Aromatic substitution pattern |

| MS | m/z 354 [M]⁺ | Molecular ion confirmation |

| MS | m/z 165, 134 | Retro-Diels-Alder fragments |

Isomers and Related Compounds

Luteone belongs to a family of structurally related prenylated isoflavones that differ in the position and nature of prenyl substitution [10] [15] [26]. The most closely related compounds include wighteone, isowighteone, and lupiwighteone, which represent positional isomers with prenyl groups at different locations on the isoflavone scaffold [26] [27]. Wighteone carries the prenyl group at the 6-position like luteone but differs in hydroxylation pattern, while isowighteone features prenylation at the 3'-position of the B-ring [26] [27].

Methylated derivatives of luteone have been extensively studied and characterized [6] [10]. The 7-O-methyl-luteone represents a mono-methylated derivative where the C-7 hydroxyl group is converted to a methyl ether [6] [10]. Dimethyl derivatives include 7,2'-di-O-methyl-luteone and 7,4'-di-O-methyl-luteone, representing different regioisomers of the dimethylated compound [6] [10]. The fully methylated derivative, 7,2',4'-tri-O-methyl-luteone, has also been synthesized and characterized [6] [10].

Cyclized derivatives of luteone represent another important class of related compounds [10]. These compounds form through intramolecular cyclization reactions involving the prenyl side chain and adjacent hydroxyl groups [10]. The resulting dihydropyrano derivatives exhibit altered physicochemical properties and biological activities compared to the parent compound [10].

Natural variants of luteone include glycosylated forms such as luteone 7-glucoside and luteone O-glucoside [17] [31]. These derivatives incorporate sugar moieties that significantly alter solubility and bioavailability characteristics [17] [31]. The glucoside derivatives typically exhibit enhanced water solubility compared to the aglycone form [31].

| Compound Name | Structural Difference | Key Characteristic |

|---|---|---|

| Wighteone | Different hydroxylation | 6-prenylgenistein |

| Isowighteone | 3'-prenyl position | B-ring prenylation |

| 7-O-methyl-luteone | C-7 methylation | Reduced hydrogen bonding |

| Luteone 7-glucoside | C-7 glycosylation | Enhanced water solubility |

| α-Isoluteone | Cyclized prenyl chain | Dihydropyrano structure |

Differentiation from Luteone (Terpenoid) (C23H36O2)

A critical distinction must be made between luteone (isoflavone) and luteone (terpenoid), as these represent completely different classes of natural products with distinct molecular structures and properties [7] [23]. The terpenoid luteone has the molecular formula C23H36O2 and a molecular weight of 344.5 grams per mole, clearly distinguishing it from the isoflavone form [7] [23]. This terpenoid compound has been isolated from the dorid nudibranch Cadlina luteomarginata and represents a twenty-three carbon terpenoid structure [7] [23].

The structural frameworks of these two compounds are fundamentally different [7] [23] [25]. While luteone (isoflavone) is based on a chromene backbone with aromatic rings and contains multiple hydroxyl groups, luteone (terpenoid) is constructed from isoprene units following terpenoid biosynthetic pathways [7] [23] [25]. The terpenoid version lacks the characteristic isoflavone chromophore and associated spectroscopic properties [7] [18].

The biological sources of these compounds also differ significantly [7] [23] [25]. Luteone (isoflavone) is found in leguminous plants, particularly in species of Lupinus, Laburnum, and Phaseolus [1] [3] [25]. In contrast, luteone (terpenoid) has been identified exclusively in marine organisms, specifically certain nudibranch species [7] [23]. This taxonomic distribution reflects the different biosynthetic origins and ecological roles of these compounds [7] [23] [25].

From a chemical classification perspective, the isoflavone luteone belongs to the phenylpropanoid pathway products, while the terpenoid luteone is derived from the mevalonate pathway [7] [23] [25]. These different biosynthetic origins result in distinct chemical properties, biological activities, and analytical characteristics [7] [23] [25].

| Property | Luteone (Isoflavone) | Luteone (Terpenoid) |

|---|---|---|

| Molecular Formula | C20H18O6 | C23H36O2 |

| Molecular Weight | 354.35 g/mol | 344.5 g/mol |

| Chemical Class | Prenylated isoflavone | Terpenoid |

| Biosynthetic Origin | Phenylpropanoid pathway | Mevalonate pathway |

| Natural Source | Leguminous plants | Marine nudibranchs |

| Structural Framework | Chromene-based | Isoprene unit-based |

Luteone represents one of the most significant prenylated isoflavones found in nature, particularly within the Leguminosae family. This compound serves as a critical phytoalexin in plant defense mechanisms and exhibits remarkable structural complexity through its unique biosynthetic pathway [1] [2]. The biosynthesis of luteone involves an intricate network of enzymatic processes that begin with the fundamental phenylalanine pathway and culminate in the production of this biologically active prenylated isoflavone.

Phenylalanine Pathway in Isoflavone Formation

The biosynthesis of luteone originates from the essential amino acid phenylalanine through the well-characterized phenylpropanoid pathway [3] [4]. This pathway serves as the foundational route for the production of thousands of aromatic compounds in plants, with approximately twenty to thirty percent of photosynthetically fixed carbon being directed toward phenylalanine synthesis and subsequent metabolite formation [5].

Phenylalanine biosynthesis in plants occurs predominantly through two distinct pathways: the plastidial arogenate pathway and the cytosolic phenylpyruvate pathway [4] [6]. Recent investigations have revealed that plants utilize a complete cytosolic phenylpyruvate pathway for phenylalanine production, which splits from the plastidial pathway at chorismate rather than prephenate as previously understood [4]. This cytosolic pathway involves chorismate mutase directing carbon flux toward cytosolic phenylalanine production, followed by prephenate dehydratase catalyzing the conversion of prephenate to phenylpyruvate [4].

The initial transformation of phenylalanine to cinnamic acid is catalyzed by phenylalanine ammonia-lyase (PAL), a key regulatory enzyme that represents the entry point into the phenylpropanoid pathway [3]. This reaction is followed by the action of cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid [3]. The subsequent activation of 4-coumaric acid to 4-coumaroyl-CoA is mediated by 4-coumarate:CoA ligase (4CL), which belongs to the adenylate-forming enzyme family and represents a crucial branching point in the pathway [3] [7].

The 4-coumaroyl-CoA intermediate serves as a critical metabolic hub that determines the flow of carbon into various secondary metabolite pathways [3]. In the context of luteone biosynthesis, this activated compound proceeds toward the formation of chalcone precursors through the action of chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [3] [8].

Enzymatic Processes in Luteone Synthesis

The transformation of chalcone intermediates to luteone involves a sophisticated series of enzymatic reactions that exhibit remarkable specificity and complexity [9] [10]. The initial step in isoflavone formation requires the unique activity of 2-hydroxyisoflavanone synthase (2-HIS), a membrane-bound cytochrome P450 enzyme that catalyzes an unprecedented coupled aryl-ring migration and hydroxylation reaction [9] [10].

Structural analysis of 2-HIS from Medicago truncatula has revealed a unique cytochrome P450 conformation that facilitates this complex transformation [9] [10]. The enzyme exhibits a distinctive heme binding mode and substrate recognition mechanism that enables the simultaneous migration of the cinnamate-derived aromatic ring from the 2-position to the 3-position of the chromone ring, coupled with hydroxylation at the 2-position [9] [10]. This remarkable reaction represents one of the most complex single-step transformations in plant secondary metabolism.

Following the action of 2-HIS, the resulting 2-hydroxyisoflavanone undergoes dehydration catalyzed by 2-hydroxyisoflavanone dehydratase (2-HID) [9] [10]. Despite belonging to the carboxylesterase family, 2-HID paradoxically catalyzes dehydration rather than hydrolysis, representing another unusual enzymatic activity in isoflavone biosynthesis [9]. Crystal structure analysis of 2-HID from Pueraria lobata has revealed the active site architecture responsible for this dual dehydratase and carboxylesterase activity [9].

The subsequent prenylation of isoflavones to form luteone represents a critical step that significantly enhances the biological activity of these compounds [11] [12]. This process is catalyzed by specialized prenyltransferases that transfer dimethylallyl groups from dimethylallyl diphosphate (DMAPP) to specific positions on the isoflavone backbone [11] [12]. In the case of luteone biosynthesis, isoflavone dimethylallyltransferases catalyze the addition of a 3-methylbut-2-enyl group to the 6-position of the A-ring [13] [14].

Research conducted on Lupinus albus has demonstrated that the dimethylallyl:isoflavone dimethylallyltransferase enzyme specifically converts 2'-hydroxygenistein to luteone through the addition of the prenyl group [13] [14]. This enzyme exhibits strict dependency on DMAPP as the prenyl donor, and the reaction cannot proceed with isopentenyl pyrophosphate as an alternative substrate [13]. The enzymatic activity requires divalent metal ions, typically magnesium or manganese, and operates optimally at pH 7.5 [15].

The specificity of prenyltransferases in luteone biosynthesis extends beyond simple substrate recognition. These enzymes demonstrate remarkable regioselectivity, determining the precise position of prenyl group attachment on the isoflavone scaffold [11] [16]. The membrane-bound nature of these prenyltransferases, localized in plastids, facilitates the coupling of isoprenoid and phenylpropanoid metabolic pathways [11] [12].

Regulation of Biosynthetic Pathways

The regulation of luteone biosynthesis involves multiple levels of control that respond to developmental, environmental, and stress-related signals [17] [18]. Light serves as a primary regulatory factor, with UV-B radiation particularly effective in enhancing the expression of genes encoding key biosynthetic enzymes [17] [19]. Studies have demonstrated that UV-B exposure significantly increases the activity of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:CoA ligase, with maximum activity observed 4-8 hours after treatment [19].

The transcriptional regulation of isoflavone biosynthesis involves complex networks of transcription factors, particularly members of the MYB family [18] [20]. GmMYB176 has been identified as a key positive regulator that activates chalcone synthase 8 (CHS8) gene expression and affects isoflavonoid synthesis in soybean [18]. Similarly, other MYB transcription factors such as GmMYB29, GmMYB133, and GmMYB176 have been shown to positively regulate isoflavone accumulation through activation of multiple biosynthetic genes [18].

The regulation also involves negative feedback mechanisms, with transcription factors such as GmMYB39 and GmMYB100 acting as negative regulators of isoflavone biosynthesis [18]. These factors reduce the transcript levels of key pathway genes including PAL, C4H, CHS, and 4CL, thereby controlling the overall flux through the pathway [18].

Environmental stress factors, particularly pathogen attack and mechanical wounding, serve as powerful inducers of luteone biosynthesis [11] [21]. Elicitor treatment of plant tissues results in rapid and dramatic increases in gene expression, with some transcripts showing increases of up to 10,000-fold [22]. This response represents a crucial component of plant defense mechanisms, as prenylated isoflavones like luteone exhibit potent antimicrobial activity against fungal pathogens [2] [11].

The temporal regulation of biosynthetic gene expression follows a coordinated pattern, with early pathway genes (PAL, C4H, 4CL) showing maximum expression 4-8 hours after stimulus, followed by later genes involved in prenylation [19]. This sequential activation ensures efficient channeling of metabolites through the pathway and optimal production of the final prenylated products.

Distribution Across Lupinus Species and Other Plant Genera

Luteone exhibits a distinctive distribution pattern within the plant kingdom, with its occurrence primarily concentrated in leguminous species, particularly within the genus Lupinus [1] [2] [23]. The compound was first isolated and characterized from immature fruits of Lupinus luteus in 1973, where it was identified as a major antifungal isoflavone [24] [23]. Subsequent investigations have revealed the widespread occurrence of luteone across multiple Lupinus species, with varying concentrations and tissue-specific accumulation patterns.

Lupinus luteus represents the species with the highest documented luteone content, particularly in young fruits and developing seeds [24] [23]. This yellow lupin species, native to the western Mediterranean region, accumulates substantial quantities of luteone as part of its natural defense mechanism against fungal pathogens [25]. The compound serves as a phytoalexin, providing protection during the vulnerable developmental stages of fruit and seed formation.

Lupinus albus, commonly known as white lupin, constitutes another significant source of luteone, with the compound being detected in roots, hypocotyls, and leaves [23] [21]. Studies have demonstrated that white lupin radicles exhibit approximately twenty-fold higher isoflavone prenylation activity compared to hypocotyls, reflecting the tissue-specific nature of luteone biosynthesis [12]. The root system of white lupin serves as the primary site for constitutive luteone accumulation, where it functions as a preformed antimicrobial compound.

Beyond the Lupinus genus, luteone has been identified in several other leguminous species, expanding its taxonomic distribution within the Fabaceae family [26]. Phaseolus lunatus, commonly known as lima bean, represents a notable non-Lupinus source of luteone [1] [26]. The presence of luteone in Phaseolus lunatus suggests that the biosynthetic capacity for this prenylated isoflavone extends beyond the Lupinus genus, indicating a broader evolutionary conservation of the pathway within legumes.

The metabolomics database indicates that luteone has been detected but not quantified in common beans (Phaseolus vulgaris) and other pulse crops, suggesting a wider distribution than previously recognized [26]. However, the concentrations in these species appear to be significantly lower than those observed in Lupinus species, indicating genus-specific optimization of luteone production.

The geographic distribution of luteone-producing species reflects their natural habitats and cultivation areas. Lupinus luteus and Lupinus albus, being Mediterranean natives, represent the primary natural sources in this region [25] [27]. The cultivation of these species has expanded their distribution globally, with Lupinus albus being grown in Northern Europe, Australia, and South Africa [25].

Accumulation Patterns in Plant Tissues

The accumulation of luteone within plant tissues exhibits remarkable specificity and responds dynamically to developmental and environmental cues [21] [28]. Tissue-specific studies have revealed distinct patterns of luteone distribution that correlate with the physiological functions and defense requirements of different plant organs.

In Lupinus species, luteone accumulation follows a characteristic gradient pattern that diminishes from young to mature tissues [21]. This temporal gradient reflects the developmental regulation of biosynthetic gene expression and the changing defensive needs of the plant throughout its growth cycle. Young, actively growing tissues typically accumulate higher concentrations of luteone, providing enhanced protection during vulnerable developmental stages.

Spatial distribution studies within individual organs have revealed additional complexity in luteone accumulation patterns [21]. In lupin hypocotyls, a clear spatial gradient exists, with the highest concentrations occurring in the outermost vascular tissues and epidermis [21]. This distribution pattern suggests that luteone serves not only as an internal antimicrobial agent but also provides protection at tissue interfaces where pathogen penetration is most likely to occur.

The relationship between luteone distribution and cellular structures has been investigated through detailed histochemical analyses [21]. These studies have demonstrated a close association between luteone accumulation and cell wall-associated peroxidase activity, particularly in phloem cells [21]. This spatial correlation suggests that luteone may play a role in regulating lignification processes and cell wall fortification in addition to its antimicrobial functions.

Environmental factors significantly influence luteone accumulation patterns within plant tissues [19] [28]. UV-B radiation exposure results in dramatic increases in luteone content, with tissue-specific responses varying depending on the organ examined [19]. In soybean suspension cultures derived from different tissues, UV-B treatment induced increases of 19.80% in hypocotyl-derived cultures and 91.21% in cotyledon-derived cultures [19] [28].

The tissue-specific composition of isoflavones, including luteone, varies significantly between different plant organs [28]. Hypocotyl tissues predominantly accumulate glycosidic forms of isoflavones, while cotyledon tissues show higher proportions of aglycone forms [28]. This differential accumulation pattern reflects the distinct metabolic activities and storage functions of these tissues.

Wounding responses also demonstrate tissue-specific patterns of luteone accumulation [13]. Studies have shown that mechanical damage results in significant increases in prenyltransferase activity, leading to enhanced luteone production in the affected tissues [13]. This response represents a rapid defense mechanism that provides localized protection against potential pathogen invasion following tissue damage.

The seasonal variation in luteone accumulation has been documented in field-grown Lupinus species, with peak concentrations typically occurring during periods of active growth and flowering [21]. These fluctuations correlate with the expression patterns of biosynthetic genes and reflect the plant's adaptive responses to changing environmental conditions and pathogen pressure.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Edotreotide

Use Classification

Dates

Explore Compound Types